molecular formula C27H27N5O B11122089 [2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11122089
M. Wt: 437.5 g/mol
InChI Key: SZTOERWLXWBEJT-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common approach involves the reaction of 2,5-dimethylphenylamine with 3-methyl-4-chloroquinoline under basic conditions to form the intermediate. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine-1-carbonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various cellular pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE apart from these similar compounds is its unique structural features, which allow it to interact with a different set of molecular targets. This unique interaction profile makes it a valuable compound for exploring new therapeutic avenues and developing novel treatments.

Properties

Molecular Formula

C27H27N5O

Molecular Weight

437.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C27H27N5O/c1-18-9-10-19(2)22(17-18)25-20(3)24(21-7-4-5-8-23(21)30-25)26(33)31-13-15-32(16-14-31)27-28-11-6-12-29-27/h4-12,17H,13-16H2,1-3H3

InChI Key

SZTOERWLXWBEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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